2,3-Dichlorocinnamic acid
Overview
Description
2,3-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorocinnamic acid can be synthesized through a multi-step process involving the reaction of pyridine with sulfuryl chloride, forming intermediates such as 2,3-dichloropropiophenone and 2,3-dichloroacetophenone . Another common method involves the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide followed by acid hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive cinnamic acid derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, cinnamic acid derivatives are known to exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
- 3,4-Dichlorocinnamic acid
- 2,4-Dichlorocinnamic acid
- 2,6-Dichlorocinnamic acid
Comparison: 2,3-Dichlorocinnamic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other dichlorocinnamic acids, it may exhibit different levels of potency and selectivity in various applications .
Properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWIEGWGDHVNK-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20595-44-2 | |
Record name | trans-2,3-Dichlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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